molecular formula C25H16O3S B14238775 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid CAS No. 625851-58-3

10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid

Cat. No.: B14238775
CAS No.: 625851-58-3
M. Wt: 396.5 g/mol
InChI Key: CFPGEJRDWCHBER-UHFFFAOYSA-N
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Description

10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid typically involves a series of reactions starting from anthracene. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl group onto the anthracene core . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.

Scientific Research Applications

10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its photophysical properties are due to its ability to absorb and emit light, which is influenced by the electronic structure of the anthracene core and the attached functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is unique due to the presence of the acetylsulfanyl group, which can significantly influence its chemical reactivity and photophysical properties. This makes it distinct from other anthracene derivatives that lack this functional group .

Properties

CAS No.

625851-58-3

Molecular Formula

C25H16O3S

Molecular Weight

396.5 g/mol

IUPAC Name

10-[2-(4-acetylsulfanylphenyl)ethynyl]anthracene-9-carboxylic acid

InChI

InChI=1S/C25H16O3S/c1-16(26)29-18-13-10-17(11-14-18)12-15-21-19-6-2-4-8-22(19)24(25(27)28)23-9-5-3-7-20(21)23/h2-11,13-14H,1H3,(H,27,28)

InChI Key

CFPGEJRDWCHBER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=O)O

Origin of Product

United States

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